molecular formula C14H12O5 B593529 9-Hydroxyeriobofuran CAS No. 167278-41-3

9-Hydroxyeriobofuran

Cat. No. B593529
CAS RN: 167278-41-3
M. Wt: 260.245
InChI Key: VQWSIJRLYROCFW-UHFFFAOYSA-N
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Description

9-Hydroxyeriobofuran is a natural product found in Pyracantha koidzumii . It has been shown to inhibit HEMn cell growth .


Molecular Structure Analysis

The molecular formula of this compound is C14H12O5 . It has a molecular weight of 260.24 . The structure of this compound includes 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 aromatic hydroxyls, 2 ethers (aromatic), and 1 Furane .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 355.1±37.0 °C and its density is predicted to be 1.404±0.06 g/cm3 . The compound has a pKa value of 8.80±0.30 (Predicted) .

Scientific Research Applications

  • Adrenergic Receptor Agonists : A study on benzofuranylethanolamines, which are structurally related to 9-Hydroxyeriobofuran, found that these compounds can act as beta-adrenergic agonists. This suggests potential applications in cardiovascular medicine and the treatment of asthma (Lövgren, Hedberg, & Nilsson, 1980).

  • Antineoplastic Applications : Hydroxyurea, another compound related to this compound, has been used in anticancer therapy. It inhibits ribonucleotide reductase, thereby hindering DNA synthesis and showing effectiveness against various cancer types (Donehower, 1992).

  • DNA Damage Response : Research on hydroxyurea also revealed its role in activating the P53 signaling pathway, particularly in embryonic development stages. This highlights a potential application in studying embryonic development and teratogenic effects (El Husseini, Schlisser, & Hales, 2016).

  • Synthetic Applications : A study on the synthesis of benzodioxane and benzofuran scaffolds, including 9-hydroxy-5'-methoxy-1,4-benzodioxane, underscores the synthetic utility of such compounds in creating frameworks for neolignans, which have various biological activities (Jung, Pilkington, & Barker, 2017).

  • Cell Killing Mechanisms in Chemotherapy : Hydroxyurea's role as a cell cycle inhibitor and its implications for chemotherapy provide insights into the potential therapeutic applications of related compounds like this compound (Singh & Xu, 2016).

Safety and Hazards

The safety and hazards of 9-Hydroxyeriobofuran are not well documented. It is recommended to handle it with care and use it for research purposes only .

properties

IUPAC Name

6,8-dimethoxydibenzofuran-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-17-10-6-7-11-8(15)4-3-5-9(11)19-13(7)14(18-2)12(10)16/h3-6,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWSIJRLYROCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C3=C(C=CC=C3O2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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